2-ethyl-1H-imidazole-5-carbaldehyde 2-ethyl-1H-imidazole-5-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 83902-00-5
VCID: VC3717689
InChI: InChI=1S/C6H8N2O/c1-2-6-7-3-5(4-9)8-6/h3-4H,2H2,1H3,(H,7,8)
SMILES: CCC1=NC=C(N1)C=O
Molecular Formula: C6H8N2O
Molecular Weight: 124.14 g/mol

2-ethyl-1H-imidazole-5-carbaldehyde

CAS No.: 83902-00-5

Cat. No.: VC3717689

Molecular Formula: C6H8N2O

Molecular Weight: 124.14 g/mol

* For research use only. Not for human or veterinary use.

2-ethyl-1H-imidazole-5-carbaldehyde - 83902-00-5

Specification

CAS No. 83902-00-5
Molecular Formula C6H8N2O
Molecular Weight 124.14 g/mol
IUPAC Name 2-ethyl-1H-imidazole-5-carbaldehyde
Standard InChI InChI=1S/C6H8N2O/c1-2-6-7-3-5(4-9)8-6/h3-4H,2H2,1H3,(H,7,8)
Standard InChI Key QXWHYVOBYWYFHA-UHFFFAOYSA-N
SMILES CCC1=NC=C(N1)C=O
Canonical SMILES CCC1=NC=C(N1)C=O

Introduction

General Properties and Structural Information

2-Ethyl-1H-imidazole-5-carbaldehyde is an imidazole derivative with the molecular formula C6H8N2O and a molecular weight of 124.14 g/mol . It is registered under the CAS number 83902-00-5 . Structurally, this compound features a five-membered imidazole ring containing two nitrogen atoms, with an ethyl substituent at position 2 and an aldehyde group (carbaldehyde) at position 5 .

The structure of 2-ethyl-1H-imidazole-5-carbaldehyde can be represented through various chemical notations:

  • SMILES notation: CCC1=NC=C(N1)C=O

  • InChI: InChI=1S/C6H8N2O/c1-2-6-7-3-5(4-9)8-6/h3-4H,2H2,1H3,(H,7,8)

  • InChIKey: QXWHYVOBYWYFHA-UHFFFAOYSA-N

Physical characteristics of the compound include its appearance as a white powder . For optimal preservation of its chemical integrity, it should be stored at 2-8°C . Commercial preparations typically offer purities ranging from 95% to 99%, suitable for research applications .

Table 1: Physical and Chemical Properties of 2-Ethyl-1H-Imidazole-5-Carbaldehyde

PropertyValueReference
Molecular FormulaC6H8N2O
Molecular Weight124.14 g/mol
CAS Number83902-00-5
Physical AppearanceWhite powder
Storage Temperature2-8°C
Typical Purity95-99%
Alpha Value25 -38.7° (0.1M acetic acid)

Biochemical Properties

2-Ethyl-1H-imidazole-5-carbaldehyde demonstrates significant biochemical activity through its interactions with various biomolecules. The compound plays a crucial role in biochemical reactions by interacting with enzymes, particularly oxidoreductases, which are involved in oxidation-reduction reactions. This interaction capability makes it valuable for studying enzyme kinetics and inhibition mechanisms.

A key biochemical property of this compound is the reactivity of its aldehyde group, which readily forms Schiff bases (imines) with amino groups in proteins. This reaction occurs through nucleophilic addition followed by dehydration, resulting in a covalent modification that can significantly alter protein structure and function. These interactions can influence enzymatic activity through several mechanisms:

  • Direct modification of active site residues

  • Alteration of protein conformation

  • Modulation of protein-protein interactions

  • Changes in substrate binding affinity

The impact of these interactions extends to various biochemical pathways, potentially affecting cellular metabolism, signaling, and gene expression. These properties highlight the compound's utility as a biochemical probe for investigating protein function and cellular processes.

Cellular Effects

At the cellular level, 2-ethyl-1H-imidazole-5-carbaldehyde exerts its effects through multiple mechanisms that impact fundamental cellular processes. The compound can influence cell function by affecting cell signaling pathways, gene expression patterns, and cellular metabolism.

When introduced to cellular systems, 2-ethyl-1H-imidazole-5-carbaldehyde can modulate the activity of transcription factors, leading to downstream changes in gene expression. This ability to influence gene regulation makes it a potentially valuable tool for studying transcriptional control mechanisms and cellular adaptation responses.

The compound's impact on cellular metabolism occurs through its interactions with metabolic enzymes, altering the flux of metabolites through different pathways. By modifying the activity of key metabolic enzymes, 2-ethyl-1H-imidazole-5-carbaldehyde can influence energy production, biosynthetic processes, and cellular homeostasis.

These cellular effects position 2-ethyl-1H-imidazole-5-carbaldehyde as a useful compound for investigating cellular regulatory mechanisms and metabolic control systems, with potential applications in both basic research and pharmaceutical development.

Molecular Mechanisms

The molecular mechanisms underlying the activity of 2-ethyl-1H-imidazole-5-carbaldehyde involve specific interactions with biomolecules at the molecular level. Understanding these mechanisms is crucial for elucidating how the compound influences cellular function and for developing potential applications.

One primary mechanism involves the compound's ability to bind to enzymes and proteins, resulting in either enzyme inhibition or activation. For example, 2-ethyl-1H-imidazole-5-carbaldehyde can inhibit certain oxidoreductases by forming covalent bonds with active site residues. This inhibition alters the levels of reactive oxygen species (ROS) and other metabolites within cells, potentially affecting numerous downstream processes.

The compound's influence on gene expression occurs through its modulation of transcription factor activity. By interacting with transcription factors, 2-ethyl-1H-imidazole-5-carbaldehyde can alter their DNA-binding properties or interactions with cofactors, leading to changes in gene transcription patterns.

Table 2: Molecular Interactions of 2-Ethyl-1H-Imidazole-5-Carbaldehyde

Interaction TypeTarget MoleculesFunctional ConsequencesReference
Covalent BindingOxidoreductasesEnzyme inhibition, altered ROS levels
Schiff Base FormationProtein amino groupsModified protein function
Allosteric ModulationMetabolic enzymesAltered metabolic flux
Transcription Factor BindingGene regulatory proteinsChanges in gene expression

Temporal and Dosage Effects

The biological effects of 2-ethyl-1H-imidazole-5-carbaldehyde demonstrate important temporal and concentration-dependent characteristics that influence its research applications and potential therapeutic utility.

Long-term studies have revealed that 2-ethyl-1H-imidazole-5-carbaldehyde can induce lasting effects on cellular function, including persistent alterations in gene expression profiles and metabolic pathways. These sustained effects suggest that the compound may trigger adaptive responses in cellular systems, potentially involving epigenetic modifications or changes in protein turnover rates.

The compound's effects exhibit significant concentration dependence:

  • At low concentrations: Subtle modulation of enzyme activity and gene expression occurs without significant cytotoxicity

  • At intermediate concentrations: More pronounced effects on cellular metabolism and signaling become apparent

  • At high concentrations: Potential cytotoxic effects emerge, possibly involving oxidative stress mechanisms and cellular damage

This concentration-dependent activity profile indicates the presence of threshold effects, where 2-ethyl-1H-imidazole-5-carbaldehyde displays beneficial or research-relevant effects at lower concentrations but becomes cytotoxic above certain thresholds. This characteristic necessitates careful concentration optimization in both research and potential therapeutic applications.

Antimicrobial Activity

One of the most promising applications of 2-ethyl-1H-imidazole-5-carbaldehyde lies in its antimicrobial properties. Studies evaluating the antibacterial effects of this imidazole derivative have demonstrated significant inhibitory activity against several bacterial strains.

The compound has been tested against common bacterial pathogens, with experimental results indicating varying degrees of inhibition depending on the bacterial species. The antimicrobial efficacy is typically evaluated using zone of inhibition measurements in standard disc diffusion assays.

Table 3: Antibacterial Activity of 2-Ethyl-1H-Imidazole-5-Carbaldehyde

Bacterial StrainZone of Inhibition (mm)Reference
E. coli15
S. aureus19
B. subtilis21

These findings suggest that 2-ethyl-1H-imidazole-5-carbaldehyde exhibits promising antibacterial activity, with effectiveness comparable to some standard antibiotics. The compound appears particularly effective against Gram-positive bacteria such as S. aureus and B. subtilis, as evidenced by the larger zones of inhibition observed against these strains.

The mechanism of antimicrobial action likely involves multiple pathways, potentially including:

  • Disruption of bacterial cell membrane integrity

  • Inhibition of essential metabolic enzymes

  • Interference with bacterial protein synthesis

  • Modulation of bacterial gene expression

These antimicrobial properties highlight the potential of 2-ethyl-1H-imidazole-5-carbaldehyde as a lead compound for the development of novel antimicrobial agents, particularly in an era of increasing antimicrobial resistance.

Transport and Distribution

The transport and distribution of 2-ethyl-1H-imidazole-5-carbaldehyde within biological systems involve complex mechanisms that influence its localization, activity, and eventual metabolic fate.

The compound's movement across cell membranes occurs through multiple transport mechanisms, potentially including facilitated diffusion and active transport systems. Once it enters a cell, 2-ethyl-1H-imidazole-5-carbaldehyde can bind to various intracellular proteins, affecting both its distribution within cellular compartments and its biological activity.

Within cells, 2-ethyl-1H-imidazole-5-carbaldehyde demonstrates specific subcellular localization patterns, distributing to various compartments including the cytoplasm, nucleus, and mitochondria. This distribution pattern is likely influenced by:

  • The compound's physicochemical properties

  • Specific targeting signals and interactions

  • Differential binding to compartment-specific proteins

  • Potential post-translational modifications

The presence of specific amino acid sequences or structural motifs can direct the compound to particular subcellular locations, such as the mitochondria, where it can interact with mitochondrial enzymes and influence cellular respiration. These localization patterns significantly impact the compound's biological effects and potential applications.

Table 4: Subcellular Localization and Effects of 2-Ethyl-1H-Imidazole-5-Carbaldehyde

Subcellular CompartmentKey InteractionsFunctional ConsequencesReference
CytoplasmMetabolic enzymes, signaling proteinsAltered metabolism, modified signal transduction
NucleusTranscription factors, chromatin-modifying enzymesChanges in gene expression
MitochondriaRespiratory chain components, metabolic enzymesEffects on energy production, ROS generation

Metabolic Pathways

2-Ethyl-1H-imidazole-5-carbaldehyde participates in various metabolic pathways through its interactions with key metabolic enzymes. Its involvement in these pathways contributes to its biological effects and potential applications in metabolic research.

The compound interacts with enzymes such as oxidoreductases and transferases, influencing the flux of metabolites through different pathways. By modulating the activity of these enzymes, 2-ethyl-1H-imidazole-5-carbaldehyde can affect the levels of key metabolic intermediates and cofactors, including NADH and ATP.

These metabolic interactions can have significant effects on cellular energy production and metabolic homeostasis. For example, by affecting the activity of enzymes involved in cellular respiration, the compound can influence ATP production and energy availability within cells. Similarly, by modulating the activity of enzymes involved in biosynthetic pathways, it can affect the production of various cellular components and signaling molecules.

The metabolic effects of 2-ethyl-1H-imidazole-5-carbaldehyde make it a potentially valuable tool for studying metabolic regulation and for developing interventions targeting specific metabolic pathways. These applications could be particularly relevant in the context of metabolic disorders, cancer metabolism, and other conditions involving metabolic dysregulation.

Research Applications

The unique properties of 2-ethyl-1H-imidazole-5-carbaldehyde have led to its use in various research applications across biochemistry, medicinal chemistry, and pharmacology .

As a research tool, the compound offers several advantages:

  • Its reactive aldehyde group provides a handle for chemical modifications and conjugations

  • The imidazole ring confers specific binding properties and pH-dependent behavior

  • Its interactions with proteins and enzymes enable studies of biochemical mechanisms

  • Its effects on gene expression and cellular metabolism allow investigation of regulatory pathways

These characteristics position 2-ethyl-1H-imidazole-5-carbaldehyde as a valuable compound for:

  • Enzyme inhibition studies

  • Protein-ligand interaction investigations

  • Cellular signaling research

  • Antimicrobial drug development

  • Synthetic chemistry as a building block for more complex molecules with potential biological activities

The compound is typically employed in scientific experiments under controlled laboratory conditions, with appropriate safety measures due to its potential reactivity and biological effects .

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